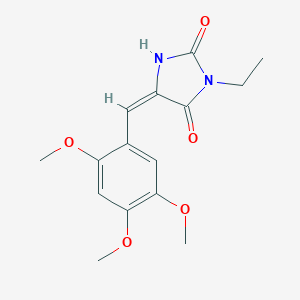![molecular formula C16H16N2O6S B426653 N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide](/img/structure/B426653.png)
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide: is a complex organic compound characterized by its unique structural components, including a benzodioxole ring and a methoxyphenyl sulfonyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Amidation: The final step involves the reaction of the sulfonylated benzodioxole with glycine or its derivatives to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield phenolic compounds, while reduction could produce sulfides or thiols
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases, including cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide
- N-(1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)sulfonyl]amino}acetamide
- N-(1,3-benzodioxol-5-yl)-2-{[(4-nitrophenyl)sulfonyl]amino}acetamide
Uniqueness
Compared to these similar compounds, N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide is unique due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, potentially making it more effective in certain applications. The methoxy group can also affect the compound’s ability to interact with specific molecular targets, leading to different biological effects compared to its analogs.
Properties
Molecular Formula |
C16H16N2O6S |
|---|---|
Molecular Weight |
364.4g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C16H16N2O6S/c1-22-12-3-5-13(6-4-12)25(20,21)17-9-16(19)18-11-2-7-14-15(8-11)24-10-23-14/h2-8,17H,9-10H2,1H3,(H,18,19) |
InChI Key |
AKGRWVDPHHURSC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({2-Chloro-4-[(1-ethyl-2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B426570.png)

![N-(2-furylmethyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B426573.png)

![4-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B426577.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B426578.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B426579.png)
![N-[4-(benzyloxy)phenyl]-2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetamide](/img/structure/B426580.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B426581.png)
![N-(3-acetylphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B426582.png)
![N-[4-(cyanomethyl)phenyl]-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B426583.png)
![N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B426588.png)
![N-(3-chloro-4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426591.png)
![N-isobutyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B426592.png)
